molecular formula C25H26O2 B14389937 3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL CAS No. 88387-83-1

3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL

Cat. No.: B14389937
CAS No.: 88387-83-1
M. Wt: 358.5 g/mol
InChI Key: MQHOCSXCCUXRGZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL is an organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexane ring substituted with three phenyl groups, one of which contains a methoxy group at the para position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 4-methoxybenzyl chloride, followed by cyclization and subsequent reduction to yield the desired cyclohexanol derivative . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane ring with multiple phenyl groups, including a methoxy-substituted phenyl group, sets it apart from other similar compounds .

Properties

CAS No.

88387-83-1

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,5-diphenylcyclohexan-1-ol

InChI

InChI=1S/C25H26O2/c1-27-24-14-12-20(13-15-24)22-16-21(19-8-4-2-5-9-19)17-25(26,18-22)23-10-6-3-7-11-23/h2-15,21-22,26H,16-18H2,1H3

InChI Key

MQHOCSXCCUXRGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(CC(C2)(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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